molecular formula C20H23N3O3S B11655934 N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide

N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide

Cat. No.: B11655934
M. Wt: 385.5 g/mol
InChI Key: HTHHGRMOTAFRIH-UHFFFAOYSA-N
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Description

N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group attached to a phenyl ring, further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with 4-formylbenzenesulfonamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and hydrazinecarbonyl compounds. Examples include:

  • N-Phenylmethanesulfonamide
  • Cyclopentylidenehydrazinecarbonyl derivatives

Uniqueness

What sets N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(cyclopentylideneamino)-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C20H23N3O3S/c1-27(25,26)23(19-9-3-2-4-10-19)15-16-11-13-17(14-12-16)20(24)22-21-18-7-5-6-8-18/h2-4,9-14H,5-8,15H2,1H3,(H,22,24)

InChI Key

HTHHGRMOTAFRIH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=C2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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